molecular formula C10H11NO2 B8440154 5-Hydroxy-2-propoxybenzonitrile

5-Hydroxy-2-propoxybenzonitrile

Cat. No. B8440154
M. Wt: 177.20 g/mol
InChI Key: RLBDMUPYOUYNOS-UHFFFAOYSA-N
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Patent
US08871777B2

Procedure details

5-acetyl-2-n-propoxybenzonitrile (20.3 g, 0.10 mol) was dissolved in glacial acetic acid (100 ml), followed by addition of ammonium persulfate (60 g, 0.26 mol). After sulphuric acid solution (H2SO4 10 ml/H2O 14 ml) was slowly added dropwise under ice-water bath, the reaction temperature was raised to 45° C. for 3 h. The reaction mixture was poured into ice water to generate precipitates, stirred for 0.5 h, filtered, and dried to give the title compound (13.0 g, yield: 73%). 1H NMR (CDCl3) δ: 8.00 (1H, d), 7.04 (1H, dd), 6.90 (1H, d), 4.05 (2H, t), 1.78 (2H, m), 1.01 (3H, t).
Name
5-acetyl-2-n-propoxybenzonitrile
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[CH:6][C:7]([O:12][CH2:13][CH2:14][CH3:15])=[C:8]([CH:11]=1)[C:9]#[N:10])(=O)C.S(OOS([O-])(=O)=O)([O-])(=O)=[O:17].[NH4+].[NH4+].S(=O)(=O)(O)O>C(O)(=O)C>[OH:17][C:4]1[CH:5]=[CH:6][C:7]([O:12][CH2:13][CH2:14][CH3:15])=[C:8]([CH:11]=1)[C:9]#[N:10] |f:1.2.3|

Inputs

Step One
Name
5-acetyl-2-n-propoxybenzonitrile
Quantity
20.3 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C#N)C1)OCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ammonium persulfate
Quantity
60 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to generate precipitates
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC=1C=CC(=C(C#N)C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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